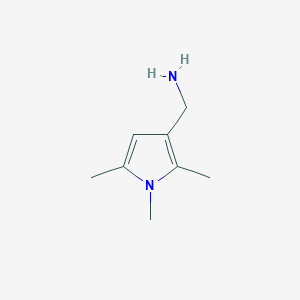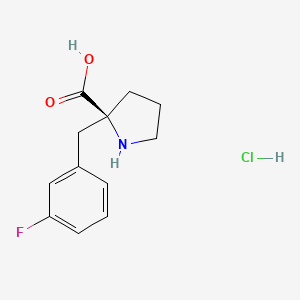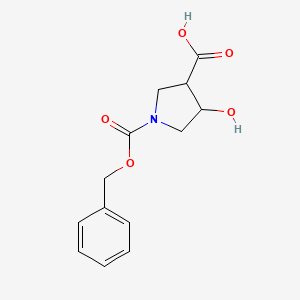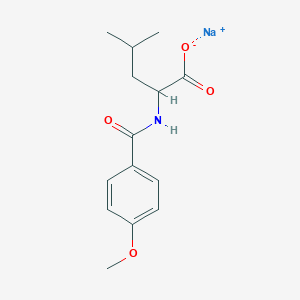
(1,2,5-三甲基吡咯-3-基)甲胺
描述
“(1,2,5-Trimethylpyrrol-3-yl)methanamine” is an organic compound . It is one of the numerous organic compounds that are part of a comprehensive catalog of life science products . The molecular formula of this compound is C8H14N2 and it has a molecular weight of 138.21 g/mol.
Molecular Structure Analysis
The InChI code for “(1,2,5-Trimethylpyrrol-3-yl)methanamine” isInChI=1S/C8H14N2/c1-6-4-8(5-9)7(2)10(6)3/h4H-5-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“(1,2,5-Trimethylpyrrol-3-yl)methanamine” appears as a liquid . The storage temperature for this compound is +4 °C . More specific physical and chemical properties such as boiling point and density are not available in the search results.科学研究应用
合成和生物应用
- 已经探索了新型化合物的合成,例如氮杂环丁烷衍生物,在抗菌和抗真菌活性方面显示出潜力。例如,(3-(5-溴吡啶-2-基)氮杂环丁-3-基)甲胺的合成在生物学评价中显示出可接受的结果(B. G. Rao、A. Prasad 和 P. Rao,2013)。
催化和材料科学
- 涉及 1-(3-(吡啶-2-基)苯基)甲胺衍生物的钳形钯环的研究显示出在各种反应中显着的催化活性和选择性。这突出了它们在催化和材料科学应用中的潜力(Gavin W. Roffe 等人,2016)。
药物化学和药物开发
- 1-(1-苯甲酰哌啶-4-基)甲胺的新型芳氧乙基衍生物已被确定为具有显着的抗抑郁样活性的血清素 5-HT1A 受体偏向激动剂。这强调了该化合物在开发新的抗抑郁药方面的潜力(J. Sniecikowska 等人,2019)。
抗癌研究
- 基于席夫碱的铁(III)配合物,包括衍生自吡哆醛(维生素 B6)的配合物,已显示出具有选择性的增强细胞摄取和在红光下的显着光细胞毒性。这为靶向癌症治疗提供了一条有希望的途径(Uttara Basu 等人,2015)。
作用机制
Target of Action
The primary targets of [(1,2,5-Trimethyl-1H-pyrrol-3-yl)methyl]amine are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrole derivatives, it is likely that this compound affects multiple pathways
Result of Action
As a pyrrole derivative, it may have a range of effects depending on its specific targets and mode of action
属性
IUPAC Name |
(1,2,5-trimethylpyrrol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-6-4-8(5-9)7(2)10(6)3/h4H,5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKVKIHUOVMMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)

![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)

